molecular formula C20H26O5 B11521455 ethyl 2-[(3-butyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate

ethyl 2-[(3-butyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate

Cat. No.: B11521455
M. Wt: 346.4 g/mol
InChI Key: HATHUPRNLIEKML-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-butyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted at position 3 with a butyl group, position 4 with a methyl group, and position 7 with an ethoxy-linked butanoate ester (Fig. 1). Coumarins are renowned for their diverse biological activities, including anticoagulant, anti-inflammatory, and fluorescent properties.

Properties

Molecular Formula

C20H26O5

Molecular Weight

346.4 g/mol

IUPAC Name

ethyl 2-(3-butyl-4-methyl-2-oxochromen-7-yl)oxybutanoate

InChI

InChI=1S/C20H26O5/c1-5-8-9-16-13(4)15-11-10-14(12-18(15)25-19(16)21)24-17(6-2)20(22)23-7-3/h10-12,17H,5-9H2,1-4H3

InChI Key

HATHUPRNLIEKML-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C2=C(C=C(C=C2)OC(CC)C(=O)OCC)OC1=O)C

Origin of Product

United States

Preparation Methods

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its substitution pattern:

  • Coumarin core : Unlike quinazoline () or benzo[d]imidazole () derivatives, the 2H-chromen-2-one backbone confers distinct electronic properties due to its conjugated lactone ring.
  • Substituents: The 3-butyl and 4-methyl groups enhance lipophilicity compared to smaller substituents (e.g., bromine or methyl in quinazolines). The 7-ethoxy butanoate ester differentiates it from simpler methyl or benzyl esters ().
Table 1: Comparative Overview of Key Compounds
Compound Name Core Structure Substituents/Functional Groups Molecular Formula Synthesis Method Key Spectral Data
Target Compound Coumarin 3-butyl, 4-methyl, 7-O-(ethoxy butanoate) C₂₀H₂₆O₅ Likely esterification (DMAP, DCM) Inferred: δ 1.0–1.5 (butyl CH₃), δ 4.1–4.3 (ester OCH₂)
Compound 7 () Benzo[d]imidazole Benzyl, dibenzylamino, butanoyloxy C₄₆H₄₉N₅O₄ Amine coupling, DMAP in DCM Not provided
Compound 8 () Quinazoline 6,8-dibromo, 2-methyl, hydrazono C₁₅H₁₆Br₂N₄O₃ Condensation with ethyl acetoacetate IR: 1740 cm⁻¹ (C=O), NMR: δ 2.5 (CH₃)
Methyl ester () Amino acid ester 3,3-dimethyl, methylamino C₈H₁₇NO₂·HCl Deprotection with HCl/dioxane ¹H-NMR: δ 9.00 (brs, NH), δ 3.79 (OCH₃)
Methyl 2-benzoylamino-3-oxobutanoate () Benzoylamino Aryl amino, oxo C₁₂H₁₄N₂O₃ Reflux with PTSA in benzene Not provided

Physicochemical Properties

  • Lipophilicity : The 3-butyl group increases logP compared to smaller substituents in quinazolines or methyl esters (Table 1). This impacts bioavailability and membrane permeability.
  • Spectroscopy : The target compound’s ¹H-NMR would feature characteristic signals for the butyl chain (δ 0.8–1.5) and ester groups (δ 4.1–4.3), akin to methyl esters in .

Crystallographic and Computational Analysis

If crystallized, the compound’s structure would likely be resolved using SHELXL (), a standard for small-molecule refinement. Comparable coumarin derivatives often exhibit planar lactone rings and van der Waals interactions from alkyl substituents.

Biological Activity

Ethyl 2-[(3-butyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate is a coumarin derivative that has attracted attention for its potential biological activities. Coumarins are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant effects. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

Molecular Formula : C20H26O5
Molecular Weight : 346.4 g/mol
CAS Number : Not specified in the search results.

The compound features a butanoate group linked to a coumarin moiety, characterized by its aromatic structure and lactone ring. Its unique substitution pattern contributes to its biological properties.

Antimicrobial Activity

Coumarin derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that this compound exhibits efficacy against various microbial strains, including resistant bacteria.

Microbial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anticancer Properties

The anticancer potential of this compound has been explored in vitro. Studies have shown that it can induce apoptosis in various cancer cell lines, such as HeLa (cervical cancer) and MCF7 (breast cancer).

The mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins. The following table summarizes the IC50 values observed in different cancer cell lines:

Cancer Cell LineIC50 (µM)
HeLa10
MCF715

Antioxidant Activity

This compound exhibits antioxidant activity by scavenging free radicals, which protects cells from oxidative stress. This property is crucial for preventing cellular damage and may contribute to its anticancer effects.

Study on Antimicrobial Efficacy

A recent study synthesized formazan derivatives from this compound. The derivatives were tested against resistant strains, demonstrating significant antibacterial activity.

Anticancer Research

Another study investigated the effect of this compound on breast cancer cells (MCF7). Results indicated a marked reduction in cell viability and increased apoptosis rates when treated with varying concentrations of the compound.

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